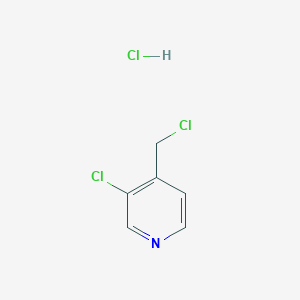

3-Chloro-4-(chloromethyl)pyridine hydrochloride

Übersicht

Beschreibung

3-Chloro-4-(chloromethyl)pyridine hydrochloride is a chemical compound used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .

Synthesis Analysis

The synthesis of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C6H6Cl2N . The molecular weight is 164.03 . The structure consists of a pyridine core bearing a chloromethyl group .Chemical Reactions Analysis

This compound is used as a reagent in the protection of carboxyl termini of peptides as 4-picolyl esters . This process aids in the separation and purification of the peptide .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 137-143 °C . It has an empirical formula of C6H6ClN · HCl .Wirkmechanismus

Target of Action

3-Chloro-4-(chloromethyl)pyridine hydrochloride is primarily used as a pharmaceutical intermediate . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to synthesize.

Mode of Action

The mode of action of this compound is not directly specified in the available resources. As an intermediate, its mode of action would be determined by the final pharmaceutical product it contributes to. It’s important to note that this compound contains a reactive chloromethyl group, which could potentially undergo various chemical reactions, such as nucleophilic substitution, contributing to its mode of action .

Biochemical Pathways

As an intermediate, the biochemical pathways it affects would be determined by the final pharmaceutical product it is used to synthesize .

Pharmacokinetics

As an intermediate, its ADME properties would be determined by the final pharmaceutical product it contributes to .

Result of Action

As an intermediate, its effects would be determined by the final pharmaceutical product it is used to synthesize .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially lead to decomposition, producing nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . Therefore, it is recommended to store this compound in a cool, dry, well-ventilated area away from incompatible substances .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Chloro-4-(chloromethyl)pyridine hydrochloride in lab experiments include its high purity and stability. This compound is also relatively easy to synthesize. However, there are limitations to its use in lab experiments. This compound can be toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research involving 3-Chloro-4-(chloromethyl)pyridine hydrochloride. One area of research could focus on understanding its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes in the body. Another area of research could focus on the synthesis of analogs of this compound with improved properties, such as increased potency or decreased toxicity. Additionally, this compound could be used as a starting point for the synthesis of novel drugs with therapeutic potential.

In conclusion, this compound is an important chemical compound used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new drugs with therapeutic potential.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(chloromethyl)pyridine hydrochloride is widely used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis. It has been used in the synthesis of several drugs, including anti-cancer agents, anti-inflammatory drugs, and antidepressants. This compound has also been used in the synthesis of several agrochemicals.

Safety and Hazards

3-Chloro-4-(chloromethyl)pyridine hydrochloride is considered hazardous. It is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It is also suspected of causing genetic defects and is suspected of causing cancer . It may cause an allergic skin reaction .

Biochemische Analyse

Biochemical Properties

It is known to be used as a reagent in the protection of carboxyl termini of peptides as 4-picolyl esters This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis and processing

Molecular Mechanism

It is known to participate in the protection of carboxyl termini of peptides as 4-picolyl esters, suggesting that it may interact with biomolecules and possibly influence enzyme activity or gene expression

Eigenschaften

IUPAC Name |

3-chloro-4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVWVUNTXKILDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3377422.png)

![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)

![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)